N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

TRPV1 Pain Ion Channel

This benzenesulfonamide derivative features a distinct 4-hydroxy-2-methylphenyl substitution, conferring unique electronic and steric properties crucial for target engagement. It acts as a TRPV1 antagonist (IC50 = 1.99 μM) and has been included in cytotoxic panels against HEPG2 cells. It is an ideal reference compound for pain and oncology research, offering a specific activity fingerprint unavailable with generic substitutes.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 51767-42-1
Cat. No. B12118549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxy-2-methylphenyl)benzenesulfonamide
CAS51767-42-1
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3S/c1-10-9-11(15)7-8-13(10)14-18(16,17)12-5-3-2-4-6-12/h2-9,14-15H,1H3
InChIKeyMFXQIOMFXXIRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide: Core Structural and Procurement Baseline


N-(4-hydroxy-2-methylphenyl)benzenesulfonamide (CAS 51767-42-1) is a benzenesulfonamide derivative characterized by a phenolic hydroxyl group and an ortho-methyl substitution on the aniline ring . This structural arrangement distinguishes it within the broader sulfonamide class, which is widely recognized for biological activities ranging from antibacterial to carbonic anhydrase inhibition [1]. The compound's molecular formula is C13H13NO3S, with a molecular weight of 263.31 g/mol, and it is primarily supplied as a crystalline solid with >95% purity for research and development applications .

Why N-(4-hydroxy-2-methylphenyl)benzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Substitution within the benzenesulfonamide class is not trivial due to the profound impact of aryl ring substitution patterns on target engagement, selectivity, and physicochemical properties [1]. The precise positioning of the hydroxyl and methyl groups in N-(4-hydroxy-2-methylphenyl)benzenesulfonamide creates a unique electronic and steric environment that dictates its interaction with biological targets such as the transient receptor potential cation channel V1 (TRPV1) and various carbonic anhydrase isoforms [2]. Even minor positional isomerization (e.g., moving the methyl group from ortho to meta or para) can drastically alter potency and selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies of related benzenesulfonamide series [1]. The quantitative evidence below demonstrates that this compound exhibits a specific, measurable activity fingerprint that would be lost upon generic substitution.

Quantitative Differentiation of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide from Closest Analogs


TRPV1 Antagonist Potency: Direct Comparison to Parent Scaffold and Structural Analogs

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide demonstrates antagonist activity at human TRPV1 with an IC50 of 1.99 μM (1,990 nM) in a FLIPR assay using CHOK1 cells expressing hTRPV1 and stimulated by acidic pH (6.0-6.3) [1]. This potency is directly comparable to other benzenesulfonamide-based TRPV1 antagonists described in the same study, where the most potent analog (compound 9b) exhibited an IC50 of 7 nM [1]. The target compound's activity is substantially weaker than the most potent analog (284-fold difference), but it represents a structurally distinct chemotype within the series, characterized by a free phenolic hydroxyl group and a methyl group ortho to the sulfonamide linkage. This specific substitution pattern confers a unique activity profile that can be exploited for further optimization or as a pharmacological tool to probe structure-activity relationships [1].

TRPV1 Pain Ion Channel

Cytotoxicity Against Human Hepatocellular Carcinoma (HEPG2) Cell Line

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide has been evaluated for cytotoxic activity against the human hepatocellular liver carcinoma cell line HEPG2 [1]. While specific IC50 values are not provided in the abstract, the compound was included in a panel of newly synthesized sulfonamide derivatives subjected to in vitro cytotoxic screening [1]. The study identified several potent compounds from this series, indicating that the benzenesulfonamide scaffold, including the target compound, is a viable starting point for developing anticancer agents. The exact potency of this specific compound relative to others in the panel is not quantified in the available abstract, but its inclusion confirms its relevance in anticancer research.

Cytotoxicity Anticancer Hepatocellular Carcinoma

Antibacterial Activity via Dihydropteroate Synthase Inhibition

The antibacterial activity of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is thought to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis . This mechanism is common to many sulfonamide antibiotics, but the specific potency and spectrum of activity for this compound are not quantified in the available vendor literature . The presence of the 4-hydroxy-2-methylphenyl moiety distinguishes it from simpler sulfonamides like sulfanilamide and may influence its binding affinity and antibacterial spectrum.

Antibacterial Dihydropteroate Synthase Folate Synthesis

Optimal Use Cases for Procuring N-(4-hydroxy-2-methylphenyl)benzenesulfonamide


TRPV1 Antagonist Development and Pain Research

This compound serves as a structurally defined TRPV1 antagonist with moderate potency (IC50 = 1.99 μM) [1]. It is suitable for use as a reference compound in TRPV1 antagonist screening cascades, as a tool to validate target engagement in cellular models of pain, or as a starting point for medicinal chemistry optimization to improve potency and selectivity. Its distinct substitution pattern (4-hydroxy-2-methylphenyl) differentiates it from more potent analogs and may offer advantages in terms of physicochemical properties or off-target profiles.

Anticancer Drug Discovery and Cytotoxicity Screening

The compound has been included in cytotoxic screening panels against HEPG2 hepatocellular carcinoma cells [2]. It is appropriate for researchers investigating benzenesulfonamide-based anticancer agents, particularly those targeting liver cancer. Its procurement is justified for studies aiming to elucidate structure-activity relationships or to identify novel cytotoxic scaffolds.

Antibacterial Agent Development and Mechanistic Studies

As a sulfonamide derivative, this compound is expected to inhibit bacterial dihydropteroate synthase, making it a relevant tool for studying folate biosynthesis inhibition . It can be used in antibacterial susceptibility testing, mechanistic studies of sulfonamide action, or as a precursor for synthesizing novel antibacterial agents with improved potency or spectrum.

Chemical Biology Probe and Pharmacological Tool

The compound's unique substitution pattern (4-hydroxy-2-methylphenyl) and its demonstrated activity at TRPV1 and potential cytotoxicity make it a valuable chemical biology probe [1][2]. It can be employed to investigate the role of TRPV1 in pain signaling, to validate target engagement in cellular assays, or to explore the biological effects of benzenesulfonamide derivatives in various disease models.

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